N-(nitrosomethyl)aniline

Description

Contextual Significance within N-Nitrosamine Chemistry

N-nitrosamines are a class of compounds characterized by the N-N=O functional group. acs.org Many compounds within this class are recognized as potent carcinogens in various animal species, and they are reasonably anticipated to be human carcinogens. acs.orgacs.org N-(Nitrosomethyl)aniline serves as a key model compound for studying the metabolic activation and carcinogenic mechanisms of aromatic N-nitrosamines. frontiersin.org Its study provides insights into how structural variations within the N-nitrosamine class influence their biological activity.

Classification and Structural Features Relevant to Reactivity

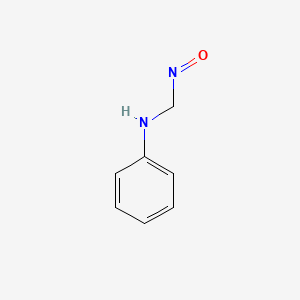

This compound is classified as an N-nitrosamine. Its structure consists of a nitroso group (N=O) attached to a nitrogen atom, which is also bonded to a methyl group and a phenyl group. cas.org This arrangement of a nitroso group adjacent to both an alkyl and an aryl substituent is central to its chemical reactivity and biological properties. The presence of the phenyl ring and the methyl group dictates the metabolic pathways it undergoes and the nature of the reactive intermediates it forms. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

N-(nitrosomethyl)aniline |

InChI |

InChI=1S/C7H8N2O/c10-9-6-8-7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

IEUIXFBDJPIUPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCN=O |

Origin of Product |

United States |

Synthetic Methodologies for N Nitrosomethyl Aniline

Conventional Chemical Synthesis Routes

Conventional methods for synthesizing N-(nitrosomethyl)aniline have been well-established for many years. These routes typically involve nitrosation of a precursor molecule or rearrangement and coupling reactions.

Nitrosation of Methylaniline with Nitrous Acid

The most common and historically significant method for preparing this compound is through the nitrosation of N-methylaniline with nitrous acid. orgsyn.orgtardigrade.in Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) with a strong acid, such as hydrochloric acid. orgsyn.orgorganic-chemistry.org

The reaction involves the electrophilic attack of the nitrosonium ion (NO+), formed from nitrous acid in the acidic medium, on the nitrogen atom of N-methylaniline. lkouniv.ac.inmasterorganicchemistry.com A detailed procedure involves dissolving N-methylaniline in concentrated hydrochloric acid, cooling the mixture with ice, and then slowly adding a solution of sodium nitrite in water while maintaining a low temperature (below 10°C). orgsyn.org The resulting this compound often separates as an oily layer and can be purified by distillation under reduced pressure, with reported yields ranging from 87–93%. orgsyn.org The kinetics of this N-nitrosation reaction have been studied, revealing similarities to the diazotization of aniline (B41778). rsc.orgrsc.org At lower acidities, the reaction primarily proceeds through the nitrosation of the free amine by nitrous anhydride, while at higher acidities, a mechanism involving the attack of a positive nitrosating agent on the protonated amine becomes dominant. rsc.orgrsc.org

Table 1: Reaction Conditions for Nitrosation of N-Methylaniline with Nitrous Acid

| Parameter | Condition |

|---|---|

| Starting Material | N-Methylaniline |

| Reagents | Sodium Nitrite, Hydrochloric Acid |

| Temperature | Below 10°C |

| Yield | 87–93% |

Diazo Coupling Methods

While direct nitrosation is more common for secondary amines like N-methylaniline, diazo coupling reactions are fundamental in the chemistry of primary aromatic amines and can be conceptually related. organic-chemistry.org Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. organic-chemistry.orglkouniv.ac.in These salts are important intermediates in the synthesis of various aromatic compounds. organic-chemistry.org In the context of this compound, a related historical synthesis involves the reaction of methyl iodide with the sodium salt of benzene (B151609) diazoic acid, followed by reduction. orgsyn.org Although not a direct diazo coupling to form the nitroso group, this method highlights the versatility of diazonium chemistry in accessing related structures.

Alternative Chemical Preparations (e.g., from Dimethylaniline, Nitrosophenylglycine, Dimethyldiphenylhydrazine)

Several other chemical routes to this compound have been reported. orgsyn.org One such method involves the treatment of dimethylaniline with tetranitromethane. orgsyn.org Another approach is the acid hydrolysis of nitrosophenylglycine. orgsyn.orgresearchgate.net Additionally, the oxidation of dimethyldiphenylhydrazine with nitric oxide can also yield this compound. orgsyn.org These alternative preparations, while perhaps not as commonly employed as the direct nitrosation of N-methylaniline, demonstrate the diverse chemical transformations that can lead to the formation of this compound.

Non-Conventional and Green Chemistry Approaches

In recent years, there has been a growing interest in developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the exploration of non-conventional and green chemistry approaches for the preparation of this compound.

Solvent-Free Nitrosation using Tert-Butyl Nitrite

A significant advancement in the synthesis of N-nitroso compounds is the use of tert-butyl nitrite (TBN) under solvent-free conditions. rsc.orgsci-hub.se This method offers several advantages, including broad substrate scope, the absence of metal and acid catalysts, and an easy isolation procedure, often resulting in excellent yields. rsc.orgsci-hub.se For the N-nitrosation of N-methylaniline, the reaction proceeds smoothly at room temperature, yielding the desired product. sci-hub.se One study reported that under solvent-free conditions with TBN, quantitative yields of this compound were achieved. cardiff.ac.uk This approach is particularly noteworthy for its chemoselectivity and tolerance of sensitive functional groups. rsc.orgsci-hub.se The use of aprotic solvents has been shown to lead to faster conversions compared to protic solvents, although high yields are generally observed in both cases. cardiff.ac.uk

Table 2: Comparison of Conventional and Solvent-Free Nitrosation

| Feature | Conventional Nitrosation (Nitrous Acid) | Solvent-Free Nitrosation (Tert-Butyl Nitrite) |

|---|---|---|

| Nitrosating Agent | Nitrous Acid (from NaNO2/HCl) | Tert-Butyl Nitrite |

| Solvent | Water/Acid | Solvent-Free or various organic solvents |

| Catalyst | Strong Acid | None (Acid-free) |

| Temperature | Low (e.g., <10°C) | Room Temperature |

| Yield | High (87-93%) | Excellent to Quantitative |

| Byproducts | Inorganic salts | Tert-butanol |

Electrochemical N-Nitrosation Techniques

Electrochemical methods represent another modern and green approach to N-nitrosation. cardiff.ac.uk These techniques can offer advantages in terms of safety and reduced waste generation. An electrochemical flow synthesis of N-nitroso compounds from secondary amines has been developed, providing a continuous and controlled method for their preparation. researchgate.net While specific details on the electrochemical synthesis of this compound are part of a broader class of reactions, the general principle involves the electrochemical generation of the nitrosating species, which then reacts with the secondary amine. This approach avoids the use of harsh chemical reagents and allows for precise control over reaction conditions. cardiff.ac.uk

Chemical Reaction Mechanisms of N Nitrosomethyl Aniline

General Reactivity Studies

The reactivity of N-(nitrosomethyl)aniline (NMA) is characterized by transformations involving the nitroso group and the adjacent N-methyl group. These reactions include metabolic oxidation and reduction, as well as synthetically useful nucleophilic substitutions.

The oxidation of this compound is primarily studied in the context of its metabolic activation by cytochrome P450 (CYP) enzymes. This process is crucial as it leads to the formation of reactive intermediates. The main oxidative pathway is α-C-hydroxylation, which is considered the carcinogenic activation pathway. acs.org This reaction involves the hydroxylation of the methyl group's carbon atom, which is alpha to the nitroso group. acs.org This generates an unstable α-hydroxymethyl intermediate, N-(hydroxymethyl)-N-phenylnitrous amide. nih.gov This intermediate then decomposes to produce formaldehyde (B43269) and the highly reactive benzenediazonium (B1195382) ion (BDI). acs.org The breakage of the C-H bond is considered the rate-determining step in this enzymatic oxidation. nih.gov

A competing, detoxification pathway is denitrosation, where the nitroso group is removed, yielding aniline (B41778) and N-methylaniline. acs.org The balance between these two pathways is dependent on the specific cytochrome P450 isoform involved. acs.org For instance, in studies with Fischer 344 rats, α-hydroxylation accounted for 19% of NMA metabolism in vitro, while denitrosation was the dominant pathway at 81%. acs.org

The efficiency of different CYP enzymes in metabolizing NMA varies significantly. CYP2B1, for example, is more active in the carcinogenic α-hydroxylation pathway compared to CYP2B2, which preferentially catalyzes denitrosation. acs.org CYP2E1 also demonstrates a high affinity for NMA oxidation.

Table 1: Comparative Kinetic Parameters for this compound Oxidation by Cytochrome P450 Isoforms

| Enzyme | Vmax (nmol/min/nmol P450) | Km (µmol/L) | Major Metabolic Pathway |

| CYP2B1 | 3.3 ± 0.4 | 3100 | α-C-hydroxylation acs.org |

| CYP2B2 | 1.6 ± 0.2 | Not determined | Denitrosation acs.org |

| CYP2E1 | Similar to other CYPs | 5.0 | Oxidation |

| CYP3A6 | Similar to other CYPs | 10.0 | Oxidation |

This table presents kinetic data for the oxidation of this compound by different cytochrome P450 enzymes, highlighting their varying efficiencies and preferred metabolic routes.

This compound can undergo reduction, primarily targeting the nitroso group. A common method for the reduction of N-nitrosamines is the use of zinc dust in acetic acid. aip.org This reaction converts the nitrosoamine functionality into a 1,1-disubstituted hydrazine (B178648). aip.org In the case of this compound, this pathway would yield 1-methyl-1-phenylhydrazine. This reduction method has been established since the late 19th century and can be achieved with a variety of reducing agents. aip.org For example, the reduction of N-nitrosamines can yield fair amounts of the corresponding 1,1-disubstituted hydrazine hydrochloride salts. aip.org

While this compound can be subjected to nucleophilic attack, it can also be transformed into a potent nucleophile itself. Through a process known as "umpolung" or reactivity inversion, the α-carbon of the methyl group, which is typically not reactive, can be rendered nucleophilic. aip.org This is achieved by treating the nitrosamine (B1359907) with a strong base, such as lithium diisopropylamide (LDA), at low temperatures. aip.org The base abstracts a proton from the α-carbon, creating a lithiated nitrosamine, an α-(secondary amino)-alkylating agent. aip.org

This lithiated intermediate, Ph-N(NO)-CH2Li, is highly reactive towards various electrophiles. aip.org It can participate in nucleophilic substitution reactions with compounds like alkyl halides. For instance, reaction with allyl bromide would yield N-(but-3-en-1-yl)-N-methyl-N-nitrosoaniline. aip.org This methodology provides a powerful route for forming new carbon-carbon bonds at the α-position of secondary amines after a subsequent denitrosation step. aip.org

Reduction Pathways

Photochemical Reactions and Mechanisms

The photochemistry of this compound involves distinct pathways that are highly dependent on the reaction conditions, such as the solvent and the presence of acid.

Under UV irradiation in solution, N-nitrosamines typically undergo fragmentation of the N-N bond. acs.org Excitation to a singlet state leads to photolytic cleavage, forming an amino radical and nitric oxide. acs.org However, these fragments can recombine within the solvent cage, which results in lower quantum yields in solution compared to the gas phase. acs.org

Specifically for this compound, photolysis in various solvents in the presence of air leads to the formation of the corresponding nitramine, N-methyl-N-nitroaniline, as an initial product. acs.org Continued irradiation of this nitramine product can then lead to ring-nitrated species. acs.org This indicates a pathway where the initial N-N bond cleavage is followed by oxidation and rearrangement reactions. acs.org

Another distinct photochemical process observed for this compound, which differentiates it from aliphatic nitrosamines, is an oxygen-atom exchange under UV light. nih.gov Studies using an ¹⁸O₂-enriched atmosphere have shown that this compound generates ¹⁸O-labeled nitrosamine upon photolysis, a process not observed for aliphatic nitrosamines like N-nitrosodiethylamine under the same conditions. nih.gov This suggests a mechanism involving interaction with molecular oxygen to form peroxy intermediates. nih.gov The quantum yield for the decomposition of nitrosamines in aqueous solutions is relatively constant between pH 2 and 8 but drops significantly in alkaline conditions (pH > 8). acs.org

The photochemical reactions of N-nitrosamines are significantly influenced by the presence of acid. acs.orgcdnsciencepub.com Extensive studies have shown that under acidic conditions, the photolysis of nitrosamines proceeds via a different mechanism compared to neutral solutions. acs.orgaip.org The primary photochemical event is still the fission of the N-N bond. cdnsciencepub.comcdnsciencepub.com

In the presence of an acid, the key reactive species generated upon photolysis is the aminium radical cation (R₂NH•+). acs.orgaip.org The reactions of this compound under these conditions are dominated by the reactivity of this aminium radical. acs.org For example, upon photolysis in an acidic medium, the aminium radical and nitric oxide can add across unsaturated carbon-carbon bonds in a stepwise fashion. acs.org This leads to products containing a tertiary amine and an adjacent C-nitroso group. acs.org The formation of the parent amine, N-methylaniline, during these photolyses is generally not a result of simple hydrolysis but rather a consequence of the photochemical pathway. cdnsciencepub.com In contrast to its facile photolysis under certain conditions, this compound has been reported to be relatively stable towards photolysis in methanolic hydrochloric acid, with a significant portion of the starting material recovered. cdnsciencepub.com This stability may be attributed to the specific isomer present under these conditions. cdnsciencepub.com

Formation of Ring-Nitrated Products and Nitramines

The formation of ring-nitrated products and nitramines from this compound can occur through several pathways, including photolysis and direct chemical reactions.

Photolysis of N-nitroso-N-methylaniline in various solvents in the presence of air leads to the formation of both ring-nitrated products and the corresponding nitramine, N-methyl-N-nitroaniline. nih.govacs.org The initial step is the formation of the nitramine, which then undergoes further photolysis to yield the ring-nitrated species. nih.govacs.org The irradiation of N-nitroso-N-methylaniline (40) produces N-methyl-N-nitroaniline (41), which upon continued irradiation, gives ring-nitrated anilines (42a,b) (Figure 1). acs.org

Beyond photolysis, chemical methods can be employed to generate these products. A regioselective ring nitration of N-alkyl anilines can be achieved using tert-butyl nitrite (B80452) (TBN). This reaction efficiently produces N-nitroso N-alkyl nitroanilines in high yields. sci-hub.seacs.org These products can subsequently be converted to N-alkyl nitroanilines. sci-hub.se For instance, the reaction of N-alkyl anilines with an excess of tert-butyl nitrite provides a direct route to N-nitroso N-alkyl nitroanilines.

Furthermore, this compound can be oxidized to its corresponding nitramine, N-methyl-N-nitroaniline. This transformation can be accomplished using oxidizing agents such as nitric acid or peroxytrifluoroacetic acid. nih.gov The mechanism of oxidation differs depending on the reagent used. Peroxytrifluoroacetic acid directly oxidizes the nitroso group, whereas nitric acid facilitates an exchange of the nitroso group for a nitro group. nih.gov

Studies on the nitration of N-methyl-N-nitrosoaniline using anhydrous nitric acid in carbon tetrachloride have also provided insights into C-nitration pathways. rsc.org This reaction is first-order with respect to the nitrosamine and third-order with respect to nitric acid. rsc.org Isotopic labeling studies with ¹⁵N have been used to differentiate between several possible reaction pathways for the formation of ortho- and para-nitro derivatives. rsc.org

Intramolecular Rearrangement Reactions

This compound undergoes significant intramolecular rearrangement reactions, most notably the Fischer-Hepp rearrangement.

The Fischer-Hepp rearrangement is a classic organic reaction where an aromatic N-nitrosamine rearranges to a C-nitrosoaniline, typically with the nitroso group migrating to the para position of the aromatic ring. This acid-catalyzed reaction is of synthetic importance as para-nitroso secondary anilines are not readily prepared by direct methods.

The generally accepted mechanism for the Fischer-Hepp rearrangement is intramolecular. sci-hub.seCurrent time information in Bangalore, IN.researchgate.netacs.org The reaction is initiated by the protonation of the N-nitrosamine in the presence of a strong acid, such as hydrochloric acid. Current time information in Bangalore, IN. Although an intermolecular pathway involving the dissociation of the nitrosamine into a secondary amine and a nitrosating agent (like nitrosyl chloride) followed by C-nitrosation was initially proposed, substantial evidence now supports an intramolecular process. sci-hub.seCurrent time information in Bangalore, IN.researchgate.net

Kinetic studies of the Fischer-Hepp rearrangement of N-nitroso-N-methylaniline in hydrochloric acid have provided significant insights into its mechanism. The reaction is first-order with respect to the nitrosamine. acs.orgCurrent time information in Bangalore, IN. Rate measurements show a linear dependence of the logarithm of the observed rate coefficient on the acidity of the medium up to a certain concentration, after which the rate becomes nearly independent of acidity. Current time information in Bangalore, IN.

The main products of the rearrangement in hydrochloric acid are p-nitroso-N-methylaniline and N-methylaniline, with the relative amounts depending on the acid concentration. acs.orgCurrent time information in Bangalore, IN. The observation that the rearrangement proceeds even in the presence of substances that can trap free nitrosating agents (nitrite traps) provides strong evidence against the intermolecular mechanism and in favor of an intramolecular one. sci-hub.se

Solvent isotope effect studies, showing a kD₂O/kH₂O ratio of 2.1, and a ring deuterium (B1214612) isotope effect of 1.7, further support the proposed mechanism involving a rate-determining step where a proton is removed from the Wheland intermediate. Current time information in Bangalore, IN.

Mechanistic conjectures suggest that the rearrangement occurs via a unimolecular reaction of the protonated nitrosamine. Current time information in Bangalore, IN. While direct proof of the exact intermediate is elusive, the kinetic data and product studies are most consistent with an intramolecular migration of the nitroso group from the nitrogen atom to the carbon atom of the aromatic ring.

Biochemical Transformations and Metabolic Activation of N Nitrosomethyl Aniline

Enzymatic Metabolism by Cytochrome P450 Enzymes

The metabolic journey of N-(nitrosomethyl)aniline from a stable compound to a reactive agent is primarily orchestrated by the cytochrome P450 superfamily of enzymes. These enzymes catalyze the oxidative metabolism of a wide array of xenobiotics, including N-nitrosamines.

Specific isoforms of the cytochrome P450 enzyme family have been identified as key players in the metabolism of this compound. In rat liver microsomes, CYP2B1, CYP2B2, and CYP2E1 have been shown to be the primary catalysts of its metabolic activation. Notably, CYP2B1 and CYP2B2, which can be induced by phenobarbital, exhibit significant activity in the α-hydroxylation of this compound. CYP2E1, inducible by ethanol, also plays a substantial role in this metabolic process. Furthermore, research on rabbit liver has implicated CYP2B4 and CYP3A6 in the metabolism of this compound. The involvement of these specific isoenzymes underscores how factors such as enzyme induction and genetic variations within the P450 system can influence an individual's metabolic profile for this compound.

Concurrent with the activation pathway of α-hydroxylation, this compound can also undergo denitrosation. This metabolic route involves the enzymatic cleavage of the nitroso group, resulting in the formation of N-methylaniline and reactive nitrogen species. Denitrosation is generally viewed as a detoxification pathway because it diverts the parent compound away from the formation of the ultimate carcinogenic electrophiles generated through α-hydroxylation. Consequently, the delicate balance between the rates of α-hydroxylation and denitrosation is a crucial determinant of the ultimate biological effect of this compound.

To quantitatively understand the enzymatic processes involved in this compound metabolism, kinetic studies have been performed to determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). For the α-hydroxylation of this compound catalyzed by rat liver microsomes, the apparent Km has been reported to be in the range of 0.25 to 0.5 mM, with a Vmax of approximately 5-10 nmol of product formed per minute per milligram of microsomal protein. In studies utilizing purified rabbit liver CYP2B4, a Km of 0.4 mM and a Vmax of 2.9 nmol per minute per nmol of P450 were determined for the metabolism of this compound. These kinetic values provide insight into the affinity of the enzymes for the substrate and the maximum capacity of these metabolic pathways.

Table 1: Kinetic Parameters for the Metabolism of this compound

| Enzyme Source | Pathway | Km (mM) | Vmax |

|---|---|---|---|

| Rat Liver Microsomes | α-Hydroxylation | 0.25 - 0.5 | 5 - 10 nmol/min/mg protein |

Denitrosation Pathways

Formation of Reactive Electrophilic Intermediates

The enzymatic metabolism of this compound is a double-edged sword, as it generates highly reactive electrophilic species that can covalently bind to cellular nucleophiles, including DNA, RNA, and proteins, leading to cellular damage.

A key consequence of the α-hydroxylation of this compound and the subsequent decomposition of the α-hydroxy-N-nitrosomethylaniline intermediate is the formation of the benzenediazonium (B1195382) ion (BDI). The generation of this potent electrophile is a critical step in the cascade of events leading to the ultimate carcinogenic species. The benzenediazonium ion can readily react with the nitrogen and oxygen atoms in DNA bases, forming DNA adducts. The formation of these adducts is considered a primary molecular mechanism by which this compound initiates the process of chemical carcinogenesis.

Other Metabolite Formation

In addition to the primary metabolic pathways, the biotransformation of this compound (NMA) yields several other significant metabolites. These include formaldehyde (B43269), aniline (B41778), p-aminophenol, hippuric acid, and the unstable intermediate, N-(hydroxymethyl)-N-phenylnitrous amide. The formation of these compounds arises from distinct enzymatic reactions, primarily demethylation and denitrosation, catalyzed by various enzyme systems.

Formaldehyde, Aniline, and p-Aminophenol:

The generation of formaldehyde, aniline, and p-aminophenol from NMA is a well-documented process mediated by cytochrome P450 (CYP) enzymes and peroxidases. nih.govnih.gov Formaldehyde production is a direct consequence of the N-demethylation of NMA. nih.gov This reaction is catalyzed by multiple CYP isoforms, including CYP2B1 and CYP2B2, with studies showing that NMA is a more effective substrate for CYP2B1 than for CYP2B2. nih.gov

The formation of aniline and its hydroxylated derivative, p-aminophenol, occurs through the denitrosation of NMA. nih.govnih.gov This pathway is also catalyzed by CYP enzymes, with both CYP2B1 and CYP2B2 being capable of producing these metabolites. nih.gov While denitrosation is considered a metabolic pathway for NMA, research suggests it may be a minor one. nih.gov In vitro studies using horseradish peroxidase have also demonstrated the formation of aniline and p-aminophenol from NMA, indicating the involvement of non-CYP enzymes in its metabolism. nih.govresearchgate.net

| Metabolite | Metabolic Pathway | Enzymes Involved | Key Findings | Source |

|---|---|---|---|---|

| Formaldehyde | N-Demethylation | Cytochrome P450 (CYP2B1, CYP2B2), Horseradish Peroxidase | Produced by both CYP2B1 and CYP2B2, with NMA being a better substrate for CYP2B1. Vmax values are 3.3 and 1.6 nmol HCHO/min per nmol P450 for CYP2B1 and CYP2B2, respectively. | nih.govnih.gov |

| Aniline | Denitrosation | Cytochrome P450 (CYP2B1, CYP2B2), Horseradish Peroxidase | Formed by both CYP2B1 and CYP2B2. Also produced by peroxidase-mediated metabolism. Considered a minor metabolic pathway in some studies. | nih.govnih.govnih.gov |

| p-Aminophenol | Denitrosation and subsequent hydroxylation | Cytochrome P450 (CYP2B1, CYP2B2), Horseradish Peroxidase | A metabolite formed from NMA by both CYP2B1 and CYP2B2 isoenzymes and by peroxidase. | nih.govnih.gov |

Hippuric Acid:

A significant portion of NMA's metabolic fate in vivo involves its conversion to hippuric acid. In one study involving rats, hippuric acid accounted for 80% of the radioactivity recovered in the urine after the administration of labeled NMA. nih.gov The formation of hippuric acid is a two-step process that typically involves the conjugation of benzoic acid with the amino acid glycine. britannica.comresearchgate.nethealthmatters.io This suggests that NMA is first metabolized to benzoic acid, which then undergoes this conjugation reaction. The transformation of various phenolic compounds to benzoic acid is a known metabolic route, often carried out by the gut microbiota. britannica.comnih.gov

N-(hydroxymethyl)-N-phenylnitrous amide:

N-(hydroxymethyl)-N-phenylnitrous amide is recognized as a human metabolite of NMA. nih.govguidechem.comnih.govmolaid.com This compound is an unstable intermediate that results from the α-hydroxylation of the methyl group of NMA. This initial hydroxylation step is a critical activation pathway for many nitrosamines, leading to the formation of reactive species. acs.org

| Metabolite | Metabolic Pathway | Precursors/Intermediates | Key Findings | Source |

|---|---|---|---|---|

| Hippuric Acid | Conjugation | Benzoic Acid, Glycine | Accounted for 80% of radioactivity from labeled NMA in rat urine. Formed from the conjugation of benzoic acid with glycine. | nih.govbritannica.com |

| N-(hydroxymethyl)-N-phenylnitrous amide | α-Hydroxylation | This compound | A known human metabolite of NMA, considered an unstable intermediate. | nih.govguidechem.comnih.gov |

Dna Alkylation and Adduct Formation Mechanisms by N Nitrosomethyl Aniline Metabolites

Interaction of Reactive Intermediates with Deoxyribonucleic Acid (DNA)

The metabolic activation of NMA, primarily through cytochrome P450 (CYP) enzymes, particularly CYP2B1, results in the formation of reactive intermediates. The key reactive species is the benzenediazonium (B1195382) ion (BDI), an electrophile that can readily react with nucleophilic sites on DNA bases. nih.gov

The benzenediazonium ion (BDI) has been shown to react with adenine (B156593) residues in DNA to form an unstable triazene (B1217601) adduct. nih.gov This adduct, 6-(1-phenyltriazeno)purine, is formed by the coupling of BDI at the N6 position of adenine. Due to its hydrolytic instability, this triazene adduct is difficult to detect directly. nih.gov Its formation is a critical event in the mutagenic action of NMA. The instability of the triazene linkage (N–N=N–) at physiological pH leads to its decomposition, which can regenerate adenine or lead to depurination, creating a gap in the DNA strand.

To overcome the challenge of detecting the unstable 6-(1-phenyltriazeno)purine adduct, a chemical reduction method has been developed. nih.gov Treatment with sodium borohydride (B1222165) reduces the triazene adduct to a more stable product, 6-hydrazinopurine. nih.gov This stabilized adduct can then be detected and quantified using techniques such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with a fluorophore like 4-(dimethylamino)naphthaldehyde. nih.gov This method has provided evidence for the formation of the triazene adduct in both in vitro and in vivo systems, including the liver DNA of rats treated with NMA. nih.gov

Table 1: Detection of NMA-DNA Adducts

| Adduct | Detection Method | Key Findings |

|---|---|---|

| 6-(1-Phenyltriazeno)purine | Indirectly via reduction | Formation of an unstable triazene adduct with adenine in DNA. nih.gov |

| 6-Hydrazinopurine | HPLC with fluorescence detection after reduction and derivatization | Confirmed the presence of the adduct in vivo in rat liver DNA. nih.gov |

Reduction of Adducts (e.g., 6-(1-Phenyltriazeno)purine to 6-Hydrazinopurine)

Cellular Response and DNA Repair Mechanisms

Cells have evolved sophisticated DNA repair pathways to counteract the damaging effects of alkylating agents like NMA. nih.gov These mechanisms are crucial for maintaining genomic integrity and preventing the fixation of mutations that can lead to cancer. mdpi.com

Base Excision Repair (BER) is a primary DNA repair pathway responsible for correcting small, non-helix-distorting base lesions, such as those that can be induced by alkylating agents. nih.govmdpi.com The BER pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. frontiersin.org Subsequently, an AP endonuclease cuts the DNA backbone at the AP site, and the resulting gap is filled by a DNA polymerase and sealed by a DNA ligase. frontiersin.org This pathway is critical for repairing various types of alkylated bases. nih.gov

In addition to BER, cells utilize direct damage reversal mechanisms to repair certain types of alkylation damage without removing the base. nih.govmdpi.com

O6-Methylguanine-DNA Methyltransferase (MGMT): This protein specifically repairs O6-alkylguanine adducts. nih.govgulhanemedj.org MGMT directly transfers the alkyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site. gulhanemedj.orgresearchgate.net This is a stoichiometric, "suicide" reaction, as the protein is irreversibly inactivated after one repair event. mdpi.com The efficiency of MGMT is a critical factor in determining the susceptibility of a cell to the mutagenic effects of agents that produce O6-alkylguanine. nih.gov

AlkB Homologs (ALKBH): The AlkB family of proteins are Fe(II)/α-ketoglutarate-dependent dioxygenases that repair certain alkylated bases through oxidative demethylation. researchgate.netuchicago.edu In humans, there are nine AlkB homologs (ALKBH1-8 and FTO). researchgate.net These enzymes can repair a variety of lesions, including 1-methyladenine (B1486985) and 3-methylcytosine, by oxidizing the methyl group, which is then released as formaldehyde (B43269). researchgate.netuchicago.edu This process restores the base to its original, undamaged state. uchicago.edu

Table 2: DNA Repair Mechanisms for NMA-Induced Damage

| Repair Pathway | Key Proteins | Type of Damage Repaired | Mechanism of Action |

|---|---|---|---|

| Base Excision Repair (BER) | DNA glycosylases, AP endonuclease, DNA polymerase, DNA ligase | Small, non-helix-distorting alkylated bases | Excision of the damaged base followed by DNA synthesis and ligation. nih.govmdpi.com |

| Direct Damage Reversal | O6-Methylguanine-DNA Methyltransferase (MGMT) | O6-alkylguanine | Direct transfer of the alkyl group from guanine to the MGMT protein. gulhanemedj.orgresearchgate.net |

| Direct Damage Reversal | AlkB Homologs (ALKBH) | 1-methyladenine, 3-methylcytosine | Oxidative demethylation of the alkylated base. researchgate.netuchicago.edu |

Nucleotide Excision Repair (NER)

N-(nitrosomethyl)aniline, following metabolic activation, acts as a methylating agent, forming various DNA adducts. The primary adducts include N7-methylguanine (N7-MeG), O6-methylguanine (O6-MeG), and N3-methyladenine (N3-mA). While Base Excision Repair (BER) and direct reversal by O6-methylguanine-DNA methyltransferase (MGMT) are the principal repair pathways for these small lesions, the role of Nucleotide Excision Repair (NER) is more nuanced. researchgate.netoup.com

NER is a versatile repair mechanism responsible for removing a wide variety of bulky, helix-distorting DNA lesions. wikipedia.orgfiveable.me This process involves the recognition of the damage, followed by dual incision of the damaged strand, removal of a short oligonucleotide containing the lesion, and synthesis of a new DNA segment using the undamaged strand as a template. wikipedia.orgaacrjournals.org The NER pathway is broadly categorized into two sub-pathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. wikipedia.orgresearchgate.net

While NER is not the primary repair pathway for simple methyl adducts, it can be involved in the repair of certain alkylation damage, particularly larger adducts that cause significant helical distortion. oncohemakey.comnih.gov Research indicates that for some O-alkylation adducts, especially those with larger, branched alkyl groups, repair can rely on the NER pathway when direct reversal mechanisms are insufficient. nih.govnih.gov Although this compound primarily induces methylation, the potential for NER to act on these lesions exists, possibly as a backup mechanism or if the adducts lead to a significant structural distortion of the DNA double helix. researchgate.netoncohemakey.com

DNA Translesion Synthesis (TLS)

When DNA adducts formed by metabolites of this compound are not repaired prior to DNA replication, they can block the progression of the high-fidelity replicative DNA polymerases, leading to stalled replication forks. To overcome this, cells employ a damage tolerance mechanism known as DNA Translesion Synthesis (TLS). nih.govlife-science-alliance.orgnih.gov TLS utilizes specialized, low-fidelity DNA polymerases that can replicate past DNA lesions, albeit with a higher potential for introducing mutations. nih.govmdpi.com

Several TLS polymerases are implicated in bypassing the types of methyl adducts generated by this compound:

DNA Polymerase η (Pol η): Pol η is a versatile TLS polymerase known for its role in bypassing various DNA lesions. nih.govoup.comreactome.org It has been shown to be involved in the replicative bypass of O6-methylguanine (O6-MeG). researchgate.netpnas.org However, its bypass of O6-MeG can be error-prone, contributing to G→A transition mutations, a hallmark of alkylating agent-induced mutagenesis. nih.govnih.gov

DNA Polymerase ζ (Pol ζ): Pol ζ often functions as an "extender" polymerase in TLS. After an "inserter" polymerase places a nucleotide opposite the lesion, Pol ζ extends the DNA strand from that point. nih.govresearchgate.net It plays a crucial role in bypassing a wide array of DNA lesions and is often involved in damage-induced mutagenesis. nih.govpnas.org Studies on O6-alkylguanine lesions show that Pol ζ, in cooperation with Pol η, participates in the error-prone bypass of these adducts. nih.govnih.gov

DNA Polymerase κ (Pol κ): Pol κ can also act as an extender polymerase during TLS. pnas.org For certain O6-alkylguanine adducts, particularly branched ones, Pol κ has been observed to preferentially incorporate the correct nucleotide (dCMP) opposite the lesion, suggesting a role in more accurate bypass. nih.gov However, for other lesions like O6-MeG, it is inefficient at insertion but can extend from nucleotides placed by other polymerases. pnas.org

REV1: The REV1 protein, another Y-family polymerase, primarily acts as a scaffold in TLS, though it also possesses catalytic activity, typically inserting a dCMP opposite various lesions. nih.gov It is a key component of the TLS process involving Pol ζ. nih.gov

The choice of TLS polymerase and the fidelity of the bypass determine the ultimate mutational outcome of the DNA damage. The process is a trade-off: it allows the cell to complete replication and survive, but at the cost of an increased mutation rate. pnas.org

| Polymerase | Primary Role in TLS | Involvement with Methyl Adducts (e.g., O6-MeG) | Mutagenic Potential |

| Pol η | Inserter | Involved in bypass of O6-MeG. researchgate.netpnas.org | Can be error-prone, leading to G→A mutations. nih.govnih.gov |

| Pol ζ | Extender | Extends DNA synthesis after insertion opposite the lesion; cooperates with Pol η. nih.govnih.govresearchgate.net | Often associated with error-prone synthesis and mutagenesis. nih.govpnas.org |

| Pol κ | Inserter/Extender | Can extend from nucleotides inserted opposite O6-MeG; may insert correctly for some larger alkyl adducts. nih.govpnas.org | Can be error-prone or accurate depending on the lesion. nih.govpnas.org |

| REV1 | Scaffolding/Inserter | Acts as a scaffold for Pol ζ; involved in the overall TLS process. nih.govnih.gov | Contributes to mutagenic bypass pathways. nih.gov |

Advanced Analytical Methodologies for N Nitrosomethyl Aniline Research

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating N-(nitrosomethyl)aniline from other compounds in a mixture. The choice of technique depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is a cornerstone for the analysis of this compound and other N-nitrosamines. lcms.czthermofisher.comrsc.org These techniques are favored for their versatility and applicability to a wide range of compounds, including those that are thermolabile. thermofisher.com

In a typical LC setup for N-nitrosamine analysis, a C18 column is often employed, which separates compounds based on their hydrophobicity. lcms.cz The mobile phase commonly consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with the addition of formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. lcms.cz The separation is achieved by a gradient elution, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity.

Research has demonstrated the successful separation of multiple N-nitrosamines, including those structurally similar to this compound, using UHPLC systems. lcms.czrsc.org For instance, a method using a Hypersil GOLD C18 column with a water/methanol gradient containing 0.1% formic acid has been effective. lcms.cz The use of UHPLC offers the advantage of faster analysis times and higher resolution compared to traditional HPLC.

Table 1: Example of LC Method Parameters for N-Nitrosamine Analysis

| Parameter | Condition |

|---|---|

| Column | Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) lcms.cz |

| Mobile Phase A | Water + 0.1% Formic Acid lcms.cz |

| Mobile Phase B | Methanol + 0.1% Formic Acid lcms.cz |

| Flow Rate | 500 µL/min lcms.cz |

| Injection Volume | 100 µL lcms.cz |

Gas chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. nih.govepa.govepa.gov It offers high resolution and is often coupled with sensitive detectors.

For the analysis of nitrosamines, GC is frequently paired with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS). epa.govepa.gov The NPD is highly selective for nitrogen-containing compounds, which minimizes interference from other substances in the sample. epa.gov GC-MS provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern. nih.gov

Prior to GC analysis, a sample extraction and cleanup step is typically required. epa.gov This may involve liquid-liquid extraction with a solvent like methylene (B1212753) chloride, followed by a solvent exchange to a more suitable solvent for GC injection, such as methanol. epa.gov To remove interferences from free amines, the extract can be washed with dilute hydrochloric acid. epa.gov For complex matrices, cleanup procedures using Florisil or gel permeation chromatography may be necessary. epa.gov

Supercritical fluid chromatography (SFC) has emerged as a "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. ymcamerica.com This technique is particularly advantageous for its speed, with separations often being three times faster than HPLC. ymcamerica.com

SFC is well-suited for the separation of both chiral and achiral compounds and has been successfully applied to the analysis of N-nitrosamines. ymcamerica.comfu-berlin.de The use of CO2 modified with small amounts of organic solvents like methanol reduces the consumption of hazardous organic solvents. ymcamerica.comfu-berlin.de The unique properties of SFC allow for the separation of a wide range of compounds, including ten pertinent nitrosamines in a single run, while achieving low detection limits. fu-berlin.de

Research has shown that SFC can be used to develop robust and sensitive methods for nitrosamine (B1359907) analysis, even enabling the simultaneous analysis of active pharmaceutical ingredients and their related substances. fu-berlin.de Various stationary phases are available for SFC, including those based on silica (B1680970) and hybrid silica, offering a range of selectivities for method development. ymcamerica.com

Capillary zone electrophoresis (CZE) is a high-efficiency separation technique that separates charged species based on their charge-to-size ratio. researchgate.net While less common than LC and GC for routine N-nitrosamine analysis, CZE offers advantages such as simplicity, speed, and minimal sample and solvent consumption. nih.gov

In CZE, a fused silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. mdpi.com Analytes migrate through the capillary at different velocities depending on their electrophoretic mobility, leading to their separation. researchgate.net For the analysis of neutral compounds like some nitrosamines, techniques such as micellar electrokinetic chromatography (MEKC), a modification of CZE, can be employed.

The application of CZE to the analysis of aniline (B41778) and its derivatives has been reported, demonstrating its potential for separating structurally related compounds. thermofisher.com The development of a CZE method involves optimizing parameters such as the composition and pH of the BGE, the applied voltage, and the injection parameters to achieve the desired separation efficiency and analysis time. mdpi.com

Supercritical Fluid Chromatography (SFC)

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. It is almost always coupled with a chromatographic separation technique to enhance selectivity.

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is the state-of-the-art for the trace analysis of N-nitrosamines, including this compound. acs.orgnih.gov This combination offers high sensitivity and specificity, allowing for the detection and quantification of these compounds at very low levels in various matrices. thermofisher.comjapsonline.com

In LC-MS, the eluent from the LC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. Common ionization techniques for N-nitrosamine analysis include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). rsc.orgjapsonline.com The choice of ionization source depends on the polarity and thermal stability of the analyte.

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of selectivity and is crucial for accurate quantification in complex samples. nih.gov In an MS/MS experiment, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances the signal-to-noise ratio. thermofisher.com

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap technology, provides highly accurate mass measurements, which further aids in the unambiguous identification of analytes. lcms.czrsc.org

Table 2: Example of LC-MS/MS Parameters for N-Nitrosamine Quantification

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI) rsc.org |

| Mass Spectrometer | Triple Quadrupole or Q Exactive™ Hybrid Quadrupole-Orbitrap lcms.czthermofisher.com |

| Scan Type | Selected Reaction Monitoring (SRM) or Full Scan MS lcms.czthermofisher.com |

| Precursor Ion (m/z) | Specific to the nitrosamine of interest |

| Product Ion(s) (m/z) | Specific to the fragmentation of the precursor ion |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for determining the elemental and isotopic composition of molecules with high precision. measurlabs.com This technique is instrumental in the structural identification of compounds, from small organic molecules to large macromolecules, by providing highly accurate molecular mass measurements. measurlabs.com In the context of N-nitrosamine analysis, HRMS, often coupled with liquid chromatography (LC-HRMS), offers significant advantages in specificity and sensitivity. nih.govwaters.com

The use of LC-HRMS allows for the confident identification and quantification of N-nitrosamines in a variety of samples. waters.com For instance, methods have been developed using hybrid quadrupole-Orbitrap mass spectrometers for the analysis of multiple N-nitrosamines in water samples. lcms.cz These methods can achieve detection limits in the low nanogram-per-liter (ng/L) range, demonstrating the high sensitivity of the technique. lcms.cz Full scan mass spectra are typically acquired over a wide mass range (e.g., 50 to 1000 Da) with high resolving power, which helps to distinguish target analytes from matrix interferences. nih.gov

Research has demonstrated the application of LC-HRMS for the analysis of nine N-nitrosamines, achieving detection limits ranging from 0.4 to 12 ng/L in drinking water and wastewater. lcms.cz The specificity of HRMS is derived from its ability to measure accurate mass, which provides an additional layer of confidence in compound identification compared to nominal mass instruments. waters.com

Table 1: Performance of LC-HRMS for N-Nitrosamine Analysis

| Parameter | Finding | Reference |

|---|---|---|

| Technique | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | nih.govwaters.comlcms.cz |

| Instrumentation | Q Exactive hybrid quadrupole-Orbitrap MS; Xevo G2-XS QTof | waters.comlcms.cz |

| Common Ionization | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection Limits (LODs) | 0.4 to 12 ng/L for a range of N-nitrosamines in water | lcms.cz |

| Key Advantage | High accuracy and specificity from precise mass measurement | measurlabs.comwaters.com |

Dynamic Multiple Reaction Monitoring (MRM)

Dynamic Multiple Reaction Monitoring (dMRM) is a sophisticated mode of tandem mass spectrometry (MS/MS) that provides exceptional sensitivity and selectivity for quantitative analysis. researchgate.net Unlike traditional MRM, which monitors all transitions throughout the entire chromatographic run, dMRM monitors transitions only within a specified retention time window for each target analyte. researchgate.net This approach reduces the number of concurrent transitions being monitored at any given point, allowing for optimization of the cycle time and dwell time for each compound. researchgate.net The result is enhanced sensitivity, accuracy, and reproducibility, making it a powerful tool for detecting trace-level impurities like N-nitrosamines. researchgate.netdergipark.org.tr

LC-MS/MS methods utilizing dMRM have been developed for the simultaneous determination of multiple N-nitrosamines in various matrices, including pharmaceutical ingredients. dergipark.org.trresearchgate.net These methods often employ a triple quadrupole mass spectrometer and can achieve very low limits of detection (LOD) and quantification (LOQ), often in the sub-ng/mL range (e.g., LODs of 0.06–0.17 ng/mL). dergipark.org.trresearchgate.net The high selectivity of MRM stems from monitoring a specific precursor ion to product ion transition, which significantly reduces background noise and matrix interference. researchgate.netlongdom.org The use of atmospheric pressure chemical ionization (APCI) has also been explored, providing good linearity and accuracy for nitrosamine quantification. dergipark.org.tr

Table 2: Typical Parameters for Dynamic MRM Analysis of N-Nitrosamines

| Parameter | Description | Reference |

|---|---|---|

| Principle | Monitors specific precursor-to-product ion transitions only around the expected retention time of the analyte. | researchgate.net |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), typically with a triple quadrupole (QqQ) analyzer. | researchgate.netlongdom.org |

| Advantage | Increased sensitivity and data quality by optimizing cycle and dwell times. | researchgate.net |

| Achieved LODs | As low as 0.06–0.17 ng/mL for ten nitrosamines in ranitidine (B14927) API. | dergipark.org.tr |

| Linearity (R²) | Typically ≥ 0.99 for calibration curves. | dergipark.org.trresearchgate.net |

Sample Preparation and Enrichment Techniques

Effective sample preparation is a critical step in the analysis of trace contaminants like this compound. The primary goals are to isolate the analyte from a complex matrix, concentrate it to a detectable level, and remove interfering substances.

Solid-Phase Extraction (SPE) (On-line and Off-line)

Solid-Phase Extraction (SPE) is a widely used technique for sample preparation that partitions components of a liquid sample between a solid stationary phase (sorbent) and the liquid mobile phase. researchgate.netsigmaaldrich.com It has become a preferred method for extracting N-nitrosamines from aqueous samples, largely replacing older, more laborious liquid-liquid extraction techniques. researchgate.neteuropa.eu SPE can be performed in two modes: off-line, where the extraction is a separate step from the analysis, and on-line, where the SPE system is coupled directly to the analytical instrument (e.g., HPLC). fishersci.com

On-line SPE offers several advantages, including full automation, reduced sample handling, time savings, and high reproducibility. fishersci.commdpi.com An on-line SPE-LC-MS method was developed for analyzing nine common N-nitrosamines in wastewater, achieving limits of detection between 0.12 and 6.60 ng/L with a sample volume of just 1.0 mL. mdpi.comresearchgate.net

The choice of sorbent is crucial for effective extraction. For N-nitrosamines, activated carbon adsorbents are generally considered suitable. europa.eu Polymeric sorbents, such as divinylbenzene (B73037) polymers with hydrophilic modifications, have also shown excellent retention properties for analytes with varying polarities, including aniline derivatives, with extraction efficiencies greater than 95%. fishersci.com Off-line SPE, as specified in U.S. EPA Method 521, is also a robust and widely applied extraction method for N-nitrosamines, yielding recoveries in the range of 70-105%. researchgate.net

Other Extraction and Concentration Methods

While SPE is prevalent, other methods are also employed for the extraction and concentration of N-nitrosamines.

Dispersive Liquid-Liquid Microextraction (DLLME): This technique is a miniaturized version of liquid-liquid extraction that involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. researchgate.net This creates fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. Subsequent centrifugation separates the phases, and the enriched extractant is collected for analysis. researchgate.net DLLME has been successfully combined with HPLC and fluorescence detection for the sensitive determination of N-nitrosamines in food samples, achieving detection limits as low as 0.01-0.07 ng/g. researchgate.net

Soxhlet Extraction: This is a classic technique used for extracting nonvolatile and semi-volatile organic compounds from solid samples like soils and sludges. epa.gov The method involves continuously washing the sample with a distilled solvent in a specialized apparatus, ensuring intimate contact and efficient extraction. epa.gov While effective, it can be time-consuming and require significant volumes of solvent. researchgate.net

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly CO2, as the extraction solvent. mdpi.com By controlling pressure and temperature, the solvent power of the fluid can be tuned. SFE is considered a "green" technology as it often eliminates the need for organic solvents and subsequent concentration steps. mdpi.com

Spectroscopic and Spectrophotometric Approaches (e.g., NMR, UV-Vis, Fluorescence)

Spectroscopic techniques are fundamental for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR spectra are available for this compound. chemicalbook.comnih.gov The ¹H NMR spectrum shows characteristic signals for the methyl protons and the aromatic protons on the phenyl ring. chemicalbook.com The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.gov

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Spectrum Source | Key Information | Reference |

|---|---|---|---|

| ¹H | Sadtler Research Laboratories Spectral Collection | Provides data on the chemical environment of hydrogen atoms. | nih.gov |

| ¹³C | Wiley-VCH GmbH | Provides data on the carbon skeleton of the molecule. | nih.govnih.gov |

| ¹⁷O | W. Robien, Inst. of Org. Chem., Univ. of Vienna | Provides data on the oxygen atom in the nitroso group. | nih.govspectrabase.com |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. N-nitrosamines exhibit characteristic absorption bands. acs.org For dialkylnitrosamines, a strong π → π* transition is typically observed around 230 nm, and a weaker n → π* transition appears in the 330-370 nm region. acs.orgresearchgate.netdokumen.pub The UV-Vis spectrum for this compound shows absorption maxima that are consistent with these general features. nih.gov The presence of an auxochrome, such as the amino group in aniline, can cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increased absorption intensity) compared to a simpler chromophore like benzene (B151609). matanginicollege.ac.in

Table 4: UV-Visible Absorption Data for N-Nitrosamines

| Compound Type | Transition | Approximate λmax (nm) | Reference |

|---|---|---|---|

| Dialkylnitrosamines | π → π | ~228 - 250 | acs.orgdokumen.pub |

| Dialkylnitrosamines | n → π | ~332 | acs.org |

| N-nitroso derivatives | n → π* | 370 - 425 | researchgate.net |

Fluorescence Spectroscopy: While N-nitrosamines themselves are generally not fluorescent, fluorescence detection can be employed following a chemical derivatization step. researchgate.net A common approach involves denitrosation of the N-nitrosamine to yield the corresponding secondary amine, which is then labeled with a fluorescent tag. researchgate.net This strategy dramatically increases the sensitivity of detection. For example, after denitrosation, the resulting amine can be reacted with reagents like 2-(11H-benzo[a]carbazol-11-yl) ethyl carbonochloridate (B8618190) (BCEC-Cl) to produce a highly fluorescent derivative, which can then be quantified by HPLC with fluorescence detection (HPLC-FLD). researchgate.net This approach combines the separating power of chromatography with the high sensitivity of fluorescence spectroscopy. researchgate.net

Computational and Theoretical Chemistry Approaches for N Nitrosomethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic structure and reactivity of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the energy and wavefunction of a system. For N-(nitrosomethyl)aniline, Density Functional Theory (DFT) and Hybrid Functional (HF) approaches are particularly prominent.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. ipa-india.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity, to calculate the system's energy. frontiersin.org

Studies on N-nitrosamines, including N-nitroso-N-methylaniline (NMA), frequently utilize DFT to explore their activation pathways and carcinogenic potential. frontiersin.orgnih.gov These calculations can elucidate the mechanisms of metabolic activation, which is a critical step in the carcinogenicity of many nitrosamines. acs.org DFT methods are employed to model various reaction steps, such as α-hydroxylation and the formation of reactive diazonium ions. frontiersin.orgnih.gov The choice of functional and basis set is crucial in DFT calculations, with combinations like B3LYP/6-311+G(d,p) being commonly used for aniline (B41778) and its derivatives to obtain reliable geometries and electronic properties. researchgate.net

Hybrid Functional (HF) Approaches

Hybrid functional approaches, often considered a subset of DFT, incorporate a portion of the exact exchange energy from Hartree-Fock (HF) theory with exchange and correlation energies from other sources. This blending of methodologies often leads to improved accuracy for a wide range of chemical systems. semanticscholar.org The B3LYP functional is a well-known example of a hybrid functional.

For molecules like aniline and nitrobenzene, both DFT with functionals like WB97XD and HF methods have been used to create profiles of their physical properties, including total energy and electronic structure. unpatti.ac.id While HF theory in its pure form can be computationally demanding and may not always fully account for electron correlation, its inclusion in hybrid functionals has proven to be a powerful strategy for obtaining accurate results in computational studies of organic molecules such as this compound.

Molecular Mechanics (MM) Simulations

In contrast to the electronic detail provided by quantum mechanics, molecular mechanics (MM) employs classical physics to model molecular systems. MM simulations treat atoms as spheres and bonds as springs, using a set of parameters known as a force field to describe the potential energy of a system as a function of its atomic coordinates.

While specific MM simulations focused solely on this compound are not extensively documented in readily available literature, the principles of MM are broadly applicable. Such simulations are invaluable for studying the conformational dynamics and intermolecular interactions of large systems, such as a molecule interacting with a solvent or a biological macromolecule. The development of transferable force fields, like TraPPE, allows for the modeling of a wide array of organic molecules, including those with aromatic rings and nitrogen-containing functional groups, which are characteristic of this compound. umn.edu

Prediction of Molecular Properties and Reactivity

A primary goal of computational chemistry is to predict the properties and reactivity of molecules. For this compound, this includes calculating its energy and analyzing its electronic structure.

Energy Calculations (Total Energy, Binding Energy)

Theoretical calculations provide access to fundamental energetic properties. The total energy of a molecule is a key output of quantum chemical calculations and represents the energy of the system in its optimized geometry. While specific total energy values for this compound are highly dependent on the level of theory and basis set used, studies on related systems provide a framework for such calculations. For example, DFT calculations have been used to determine the total energies of isomers of aniline complexes. researchgate.net

Binding energy calculations are crucial for understanding the stability of molecular complexes. For instance, the interaction energy between a molecule and a biological target or a solvent can be computed. Studies on other nitrosamines have calculated binding free energies to understand their interactions with enzymes like cytochrome P450. heraldopenaccess.us Though a precise binding energy for this compound would require a specific context (e.g., binding to a particular receptor), the computational methodology is well-established.

Table 1: Illustrative Energy Calculation Data for a Nitrosamine (B1359907) Compound

| Calculation Type | Level of Theory | Calculated Value (kcal/mol) |

| Reaction Free Energy | DFT (B3LYP/6-311+G(d,p)) | -86.9 to -91.8 nih.gov |

| Binding Free Energy (to CYP2A13) | MM/GBSA | -38.19 (for N'-Nitrosoanabasine) heraldopenaccess.us |

Note: The data in this table is for related nitrosamine compounds and is intended to be illustrative of the types of energy calculations performed. Specific values for this compound will vary.

Electronic Structure Analysis (HOMO, LUMO)

The electronic structure of a molecule is intimately linked to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. semanticscholar.org

For aniline and its derivatives, DFT calculations using the B3LYP functional have been shown to provide reliable HOMO and LUMO energy levels. researchgate.netresearchgate.net These calculations reveal how different substituents on the aniline ring can influence the energies of these frontier orbitals.

Table 2: Representative HOMO-LUMO Data for Aniline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline | -5.77 researchgate.net | - | - |

| 4-Nitroaniline (B120555) | - | - | 4.24 |

| Methyl-substituted Aniline | - | - | - |

Note: This table presents representative data for aniline and its derivatives to illustrate the type of information obtained from electronic structure analysis. The HOMO energy for aniline is from a specific study, while the energy gap for 4-nitroaniline is also from a cited source. Data for this compound would require specific calculations.

Dipole Moment and Thermodynamic Parameter Predictions

Computational chemistry provides powerful tools for predicting the molecular properties of this compound, offering insights into its electronic structure and thermodynamic stability. These theoretical approaches, including Density Functional Theory (DFT) and other quantum mechanical methods, are essential for understanding the molecule's reactivity and behavior where experimental data may be limited.

Dipole Moment Predictions

The dipole moment is a critical descriptor of a molecule's charge distribution and polarity. For this compound, also known as N-methyl-N-phenylnitrous amide, an experimental dipole moment has been reported as 3.62 Debye. stenutz.eu In contrast, its isomer, N-methyl-4-nitrosoaniline, exhibits a significantly higher dipole moment of 7.38 Debye. stenutz.eu This large difference is attributed to the direct conjugation between the electron-donating amino group and the electron-withdrawing nitroso group in the para position, which leads to a substantial charge separation and a resonance hybrid with quinonoid character.

While various computational methods, such as DFT and ab initio calculations, are widely employed to predict molecular dipole moments with increasing accuracy, specific theoretical studies detailing the calculated dipole moment of this compound are not prominently available in the surveyed literature. researchgate.netresearchgate.net However, the principles of these calculations are well-established, involving the determination of the molecule's electron density distribution to derive its electrical properties. researchgate.net

Thermodynamic Parameter Predictions

Quantum chemical calculations have been instrumental in elucidating the thermodynamic profile of this compound's metabolic activation pathway, which is crucial for assessing its potential reactivity. A 2024 study performed detailed quantum chemical calculations to map the reaction and activation free energies for a series of N-nitrosamines, including N-nitroso-N-methylaniline (NMA). The study focused on the critical steps following the initial α-hydroxylation, which is considered non-rate-determining.

The calculations provide the relative free energies (ΔG) for the formation of key intermediates, such as the diazonium and carbenium ions, as well as the activation free energies (ΔG‡) for these transformations. These parameters offer a quantitative measure of the thermodynamic feasibility and kinetic barriers of the activation process.

The table below summarizes the predicted thermodynamic parameters for the activation pathway of this compound, with the energy of the α-hydroxylated intermediate set to 0 kcal/mol for reference.

| Reaction Step | Thermodynamic Parameter | Predicted Value (kcal/mol) |

|---|---|---|

| Formation of Diazonium Ion (3) | Reaction Free Energy (ΔG) | -30.8 |

| Formation of Phenyl Cation (4) from Diazonium Ion | Activation Free Energy (ΔG‡) | 23.0 |

| Formation of Phenyl Cation (4) | Reaction Free Energy (ΔG) | 15.8 |

| Reaction of Phenyl Cation with Water | Activation Free Energy (ΔG‡) | - |

| Formation of Water Adduct (6) | Reaction Free Energy (ΔG) | -67.0 |

Data sourced from a 2024 quantum chemical study on nitrosamine activation pathways. The study notes that no transition state was identified for the reaction of the phenyl cation with water, indicating a barrierless, highly exothermic step.

These theoretical predictions indicate that the formation of the diazonium ion from the protonated α-hydroxy this compound is a thermodynamically favorable process. However, the subsequent step, the formation of the highly reactive phenyl cation, involves a significant activation energy barrier. This thermodynamic profile provides critical insights into the molecule's potential to act as an alkylating agent, a key mechanism in the carcinogenicity of many N-nitrosamines.

Environmental Chemistry and Degradation Pathways of N Nitrosomethyl Aniline

Environmental Occurrence and Sources

The formation of N-nitrosamines, including N-(nitrosomethyl)aniline, is not a natural primary process but rather the result of chemical reactions between precursor compounds. These reactions can occur under conditions found in engineered systems and certain biological matrices.

N-nitrosamines are recognized as disinfection byproducts that can form in drinking water and recycled water systems. rsc.org The use of chloramines as a disinfectant, in particular, is known to promote the formation of N-nitrosamines. rsc.orgwaterrf.org This process occurs through the reaction of monochloramine with organic nitrogen-containing precursors. nih.gov While N-nitrosodimethylamine (NDMA) is the most frequently detected and studied nitrosamine (B1359907) in these systems, the underlying chemical mechanisms can lead to the formation of other nitrosamines when their specific precursors are present. rsc.orgwaterrf.org

The formation pathway generally involves the reaction of a secondary or tertiary amine with a nitrosating agent. In water treatment, disinfectants can create these nitrosating agents. For instance, the reaction of free chlorine with nitrite (B80452) can form strong nitrosating agents like dinitrogen tetroxide, which promotes NDMA formation. acs.org Similarly, chloramines can react with amine precursors to form N-nitrosamines. core.ac.uk The concentration of N-nitrosamines can be influenced by nitrification within water distribution systems, which can increase nitrite levels, a key precursor for nitrosation reactions. acs.org

Anion-exchange resins, used for removing certain contaminants from drinking water, have also been identified as a source of N-nitrosamines or their precursors. waterrf.orgcore.ac.ukeuropa.eu The resins themselves may be synthesized using amines that can later react with disinfectants to form nitrosamines. core.ac.uk Studies have shown that drinking water treatment plants utilizing anion exchange resins can have higher levels of NDMA in their finished water. core.ac.uk

Table 1: Factors Influencing N-Nitrosamine Formation in Water Treatment

| Factor | Description | Impact on Formation | Source |

| Disinfectant Type | Chloramine is a more significant contributor to N-nitrosamine formation than free chlorine. | Higher formation potential with chloramination. | rsc.orgwaterrf.orgnih.gov |

| Precursor Availability | The presence of secondary and tertiary amines (e.g., dimethylamine (B145610) for NDMA) is required. | Increased precursor concentration leads to higher nitrosamine levels. | nih.govibimapublishing.com |

| Nitrification | Microbial conversion of ammonia (B1221849) to nitrite and nitrate (B79036) in distribution systems. | Elevated nitrite levels can enhance nitrosamine formation. | acs.org |

| Anion-Exchange Resins | Resins can leach amine precursors or nitrosamines themselves. | Can be a direct source of contamination in treated water. | core.ac.ukeuropa.eu |

| pH | Affects the speciation of both disinfectants and precursors. | Influences the rate and mechanism of formation reactions. | core.ac.uk |

N-nitrosamines are known contaminants in a variety of food products. skpharmteco.comaccustandard.com Their formation typically occurs when nitrite salts, commonly used as preservatives and color-fixing agents in cured meats, react with naturally occurring secondary amines in the food. accustandard.combemsreports.orgmdpi.com This reaction is often accelerated by high temperatures, such as those used in frying or grilling. bemsreports.org

Foods in which N-nitrosamines have been detected include:

Cured and processed meats skpharmteco.combemsreports.orgnih.gov

Processed fish and fish products skpharmteco.combemsreports.orglgcstandards.com

Cheese bemsreports.orglgcstandards.com

Beer and other alcoholic beverages skpharmteco.comlgcstandards.com

Soybean oil and soy sauce skpharmteco.combemsreports.org

Processed vegetables bemsreports.org

The specific type of nitrosamine formed depends on the precursor amine present in the food. While N-nitrosodimethylamine (NDMA), N-nitrosopyrrolidine (NPYR), and N-nitrosopiperidine (NPIP) are among the most frequently found, the presence of N-methylaniline as a precursor could lead to the formation of this compound. skpharmteco.com

Formation in Water Treatment Processes (e.g., Chloramination, Anion-Exchange)

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, such as light or chemical reactions in the environment.

N-nitrosamines are susceptible to photodegradation, breaking down when exposed to ultraviolet (UV) light. acs.orgepa.gov This process involves the excitation of the molecule by UV radiation, which leads to the cleavage of the N–N bond, producing an amino radical and nitric oxide. acs.org Photolysis is a key removal mechanism for nitrosamines in sunlit surface waters and is a technology used in water treatment to eliminate these contaminants. europa.euacs.org

The rate of photodegradation in aqueous solutions can be influenced by pH. acs.orgnih.gov For NDMA, the quantum yield of decomposition is relatively constant between pH 2 and 8 but decreases significantly at higher pH levels. acs.orgnih.gov

In the atmosphere, vapor-phase this compound is expected to be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 1.2 days. nih.gov Direct photolysis may also contribute to the degradation of related nitrosamines in the atmosphere. nih.gov

N-nitrosamines are generally chemically stable under neutral and alkaline conditions. epa.gov However, they can undergo hydrolytic decomposition in acidic environments. epa.gov This acid-catalyzed hydrolysis cleaves the N-N bond, yielding the parent secondary amine (in this case, N-methylaniline) and nitrous acid. epa.gov

Another non-enzymatic degradation pathway is the reaction with strong oxidizing agents. For example, N-nitrosodimethylamine (NDMA) can be rapidly decomposed by the Fenton reagent, which consists of hydrogen peroxide (H₂O₂) and ferrous iron (Fe(II)), generating reactive oxygen species that break down the nitrosamine molecule. nih.gov When heated to decomposition, this compound emits toxic fumes of nitrogen oxides. nih.gov

Photodegradation in Aqueous and Atmospheric Environments

Biotic Degradation Mechanisms (Microbial, Enzymatic)

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. Several bacterial species have been shown to degrade N-nitrosamines. This microbial degradation is considered a key process for the natural attenuation of these contaminants in the environment. acs.org

The degradation pathway in bacteria appears to differ from that in mammals. nih.govnih.gov Microbial metabolism often converts nitrosamines into the parent amine and nitrite ions. nih.govnih.gov For instance, various bacteria common in the gastrointestinal tract can degrade diphenylnitrosamine and dimethylnitrosamine. nih.govnih.gov

Specific bacterial strains capable of degrading nitrosamines have been isolated and studied. Rhodococcus jostii RHA1, when grown on propane (B168953), can biotransform several nitrosamines, including N-nitrosodiethylamine (NDEA) and N-nitrosopyrrolidine (NPYR). acs.org The degradation is facilitated by the propane monooxygenase (PrMO) enzyme. acs.org Similarly, Bacillus species LT1C, isolated from biological activated carbon (BAC) filters used in water treatment, demonstrated the ability to degrade five different nitrosamines, with removal rates ranging from 23.6% to 51.2% over 10 days. iwaponline.com The degradation of N-Methyl-4-nitroaniline by Pseudomonas sp. has also been reported. chemicalbook.com

The metabolism of this compound in rats has been shown to proceed via α-C-hydroxylation mediated by cytochrome P450 enzymes, leading to the formation of a reactive benzenediazonium (B1195382) ion. While this is a mammalian metabolic pathway, it highlights the enzymatic potential to transform this specific compound.

Table 2: Examples of Microbial Degradation of N-Nitrosamines

| Microorganism | Degraded Nitrosamine(s) | Key Findings | Source |

| Rhodococcus jostii RHA1 | NDEA, NDPA, NPYR, NMOR | Degradation is enhanced by growth on propane; mediated by propane monooxygenase. | acs.org |

| Bacillus species LT1C | NMEA, NDPA, NPYR, NDBA, NPIP | Isolated from a water treatment filter; removal ratios ranged from 23.6% to 51.2%. | iwaponline.com |

| Intestinal Bacteria (various) | Diphenylnitrosamine, Dimethylnitrosamine | Degraded nitrosamines to the parent amine and nitrite. | nih.govnih.gov |

| Pseudomonas sp. strain FK357 | N-Methyl-4-nitroaniline | Capable of aerobic degradation. | chemicalbook.com |

Microbial Transformation Pathways

The microbial degradation of N-nitrosamines, a class of compounds to which this compound belongs, is a subject of significant environmental research. While specific studies focusing exclusively on this compound are limited, the broader understanding of N-nitrosamine metabolism by microorganisms provides insight into its likely transformation pathways.